A Technical Guide to (3-methyl-1H-indol-7-yl)boronic acid: A Versatile Reagent for C-C Bond Formation
A Technical Guide to (3-methyl-1H-indol-7-yl)boronic acid: A Versatile Reagent for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-methyl-1H-indol-7-yl)boronic acid (CAS: 1284221-19-7) is a specialized organoboron compound that serves as a pivotal building block in modern organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry and materials science, and this particular reagent provides a strategic tool for the functionalization of the indole C7 position.[1][2] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with a wide array of aryl and vinyl partners.[3][4] This guide provides an in-depth analysis of its physicochemical properties, synthetic strategies, core reactivity, and a field-proven experimental protocol for its application, designed to empower researchers in drug discovery and materials development.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a cornerstone of numerous biologically active compounds, including neurotransmitters like serotonin and melatonin, as well as a vast number of pharmaceuticals and natural products.[1][2] Consequently, methods to selectively modify the indole core are of paramount importance to medicinal chemists. Boronic acids, and their derivatives, have emerged as indispensable reagents in this field due to their stability, low toxicity, and versatile reactivity in cross-coupling reactions.[5][6] (3-methyl-1H-indol-7-yl)boronic acid specifically offers a pathway to introduce molecular complexity at the C7 position, a site often challenging to functionalize directly, thereby opening new avenues for exploring structure-activity relationships (SAR) and developing novel molecular entities.
Physicochemical and Structural Properties
A comprehensive understanding of the reagent's properties is critical for its successful application in synthesis. Boronic acids are Lewis acids with pKa values that can be influenced by their substituents.[5] They are generally stable, crystalline solids, although they require specific storage conditions to prevent degradation.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 1284221-19-7 | [7][8] |
| Molecular Formula | C₉H₁₀BNO₂ | [7] |
| Molecular Weight | 174.99 g/mol | [7][8] |
| Appearance | Typically an off-white to light yellow powder | [4] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| InChI Key | NHSYZQUXHSNCMM-UHFFFAOYSA-N | [8] |
Chemical Structure
Caption: Structure of (3-methyl-1H-indol-7-yl)boronic acid.
Synthesis and Preparation
Indolylboronic acids are accessible through several established synthetic strategies. While the exact commercial synthesis of CAS 1284221-19-7 may be proprietary, the following methods represent authoritative approaches for preparing such molecules.[1]
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Halogen-Metal Exchange: A traditional and effective method involves the reaction of a halogenated indole (e.g., 7-bromo-3-methyl-1H-indole) with an organolithium reagent like n-BuLi at low temperatures, followed by quenching the resulting aryllithium intermediate with a borate ester (e.g., triisopropyl borate).[1] Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.
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Transition-Metal-Catalyzed C-H Borylation: This modern approach offers a more atom-economical route by directly functionalizing a C-H bond. Using catalysts based on iridium or rhodium, 3-methyl-1H-indole can be reacted with a boron source like bis(pinacolato)diboron (B₂pin₂) to install the boryl group. Regioselectivity can be a challenge, but directing groups or specific catalyst systems can favor borylation at the C7 position.[1][2]
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Miyaura Borylation: This method involves the palladium-catalyzed reaction of a halo-indole with a diboron reagent, which is mechanistically related to the Suzuki-Miyaura coupling itself.[9]
Caption: General synthetic workflow via halogen-metal exchange.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (3-methyl-1H-indol-7-yl)boronic acid is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[3] This reaction is highly valued for its mild conditions and exceptional tolerance of a wide range of functional groups.[6][9]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
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Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (boronate).[6] This boronate then reacts with the Pd(II) complex to exchange its organic group for the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), (3-methyl-1H-indol-7-yl)boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03-0.05 eq.), and anhydrous K₂CO₃ (3.0 eq.).
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Causality: Using a slight excess of the boronic acid helps drive the reaction to completion, compensating for any potential homocoupling or degradation. The palladium catalyst is the engine of the cycle. The base is essential for activating the boronic acid for transmetalation. [6]2. Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon line. Evacuate and backfill the flask with the inert gas three times to remove all oxygen, which can deactivate the Pd(0) catalyst.
-
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Causality: The solvent system is chosen to dissolve both the organic reagents and the inorganic base. Water often accelerates the reaction. Degassing is critical to preserve catalyst activity.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Trustworthiness: This step provides a real-time assessment of reaction completion and ensures the reaction is not stopped prematurely or heated unnecessarily.
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-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-aryl-3-methyl-1H-indole product.
Safety and Handling
Boronic acids, while generally less toxic than many organometallic reagents, require careful handling. [5]* Hazards: (3-methyl-1H-indol-7-yl)boronic acid and similar compounds are often classified as causing skin and serious eye irritation, and may cause respiratory irritation. [10][11]* Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves. [10][12]* Storage: To ensure long-term stability and prevent decomposition (protodeboronation), the compound should be stored under refrigerated conditions (2-8 °C), in a tightly sealed container, and preferably under an inert atmosphere (nitrogen or argon). [12][13]It is incompatible with strong oxidizing agents. [12]
Conclusion
(3-methyl-1H-indol-7-yl)boronic acid is a high-value synthetic intermediate that provides a reliable and strategic entry point for the C7 functionalization of the indole nucleus. Its utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it an essential tool for chemists in the pharmaceutical and materials science sectors. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is key to unlocking its full synthetic potential.
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Doležal, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3579. [Link]
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Baviskar, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6845-6855. [Link]
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Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4298. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Doležal, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Webster, M. P., et al. (2011). Boronic Esters. Organic Syntheses, 88, 263. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Denmark, S. E., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
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Stella, V. J., et al. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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